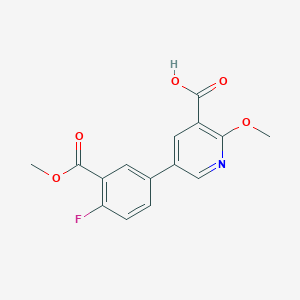

5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid (FMNA) is a synthetic compound with a wide range of applications in scientific research. It is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmission. FMNA has been used in a variety of laboratory experiments to study the effects of AChE inhibition on biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% has been used in a variety of laboratory experiments to study the effects of AChE inhibition on biochemical and physiological processes. It has been used to study the effects of AChE inhibition on memory and learning, as well as to investigate the role of AChE in the regulation of synaptic plasticity. In addition, 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% has been used to study the effects of AChE inhibition on the cardiovascular and respiratory systems. Furthermore, 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% has been used to study the effects of AChE inhibition on the regulation of neurotransmitter release and the modulation of neuronal excitability.

Wirkmechanismus

5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% is a potent inhibitor of AChE, an enzyme that is involved in the regulation of neurotransmission. AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the regulation of a variety of physiological processes. When 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% binds to AChE, it inhibits the enzyme’s activity, resulting in an accumulation of acetylcholine in the synaptic cleft. This leads to an increase in the duration and intensity of synaptic transmission, resulting in a variety of physiological effects.

Biochemical and Physiological Effects

The accumulation of acetylcholine in the synaptic cleft resulting from AChE inhibition by 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% has a variety of biochemical and physiological effects. It has been shown to enhance memory and learning, as well as to increase synaptic plasticity. In addition, AChE inhibition by 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% has been shown to have effects on the cardiovascular and respiratory systems, as well as on the regulation of neurotransmitter release and the modulation of neuronal excitability.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% in laboratory experiments has several advantages. It is a potent inhibitor of AChE, making it well-suited for experiments studying the effects of AChE inhibition. Additionally, it is relatively easy to synthesize and is relatively stable, making it suitable for long-term experiments. However, there are also some limitations to its use. It is not suitable for experiments involving human subjects due to its potential toxicity, and it is relatively expensive, making it less suitable for large-scale experiments.

Zukünftige Richtungen

The potential future applications of 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% are numerous. It could be used in further experiments to study the effects of AChE inhibition on memory and learning, as well as to investigate the role of AChE in the regulation of synaptic plasticity. Additionally, it could be used to study the effects of AChE inhibition on the cardiovascular and respiratory systems, as well as on the regulation of neurotransmitter release and the modulation of neuronal excitability. Furthermore, 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% could be used to study the effects of AChE inhibition on other physiological processes, such as the regulation of hormone release. Finally, 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% could be used in clinical trials to study the potential therapeutic effects of AChE inhibition in various disorders.

Synthesemethoden

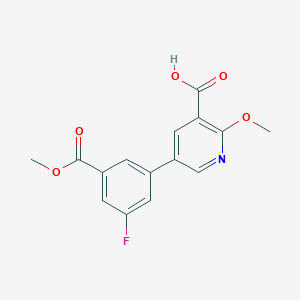

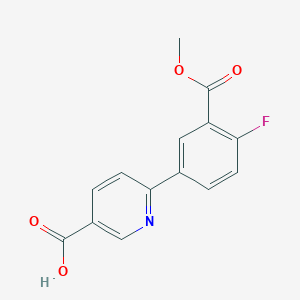

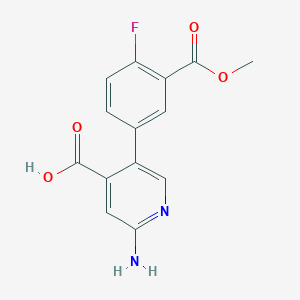

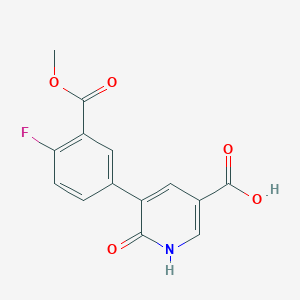

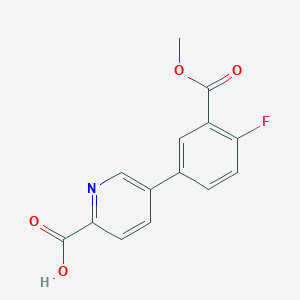

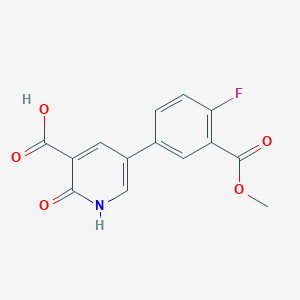

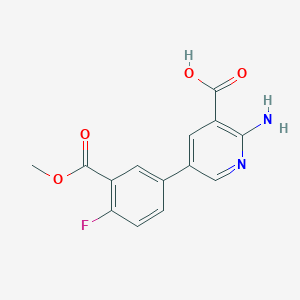

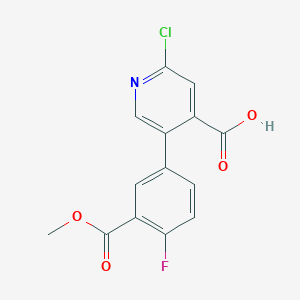

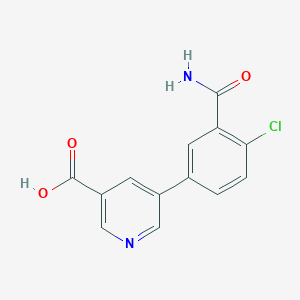

5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% is synthesized using a two-step process involving a Grignard reaction and a subsequent alkylation reaction. In the first step, a Grignard reagent is formed by reacting 4-fluoro-3-methoxycarbonylphenylmagnesium bromide with 2-methoxynicotinic acid. This reaction produces a Grignard reagent which is then reacted with an alkyl halide to form the desired product. The entire synthesis process is outlined in Figure 1.

Figure 1: Synthesis of 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95%.

Eigenschaften

IUPAC Name |

5-(4-fluoro-3-methoxycarbonylphenyl)-2-methoxypyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO5/c1-21-13-11(14(18)19)6-9(7-17-13)8-3-4-12(16)10(5-8)15(20)22-2/h3-7H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHYHYPFDHASEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C2=CC(=C(C=C2)F)C(=O)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10688156 |

Source

|

| Record name | 5-[4-Fluoro-3-(methoxycarbonyl)phenyl]-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10688156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261906-25-5 |

Source

|

| Record name | 5-[4-Fluoro-3-(methoxycarbonyl)phenyl]-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10688156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.